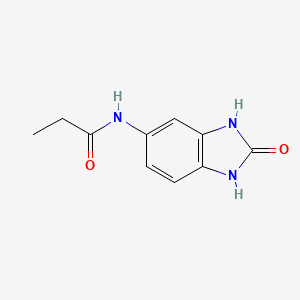

N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide

Description

N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide is a heterocyclic amide compound featuring a 1,3-benzodiazol-2-one (benzodiazole) core fused to a propanamide substituent. The benzodiazole moiety is a bicyclic structure containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 2. The propanamide side chain may enhance solubility or enable interactions with biological targets.

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-9(14)11-6-3-4-7-8(5-6)13-10(15)12-7/h3-5H,2H2,1H3,(H,11,14)(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJWIRGHLZMDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide typically involves the reaction of 2-aminobenzimidazole with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide exhibit significant anticonvulsant properties. For instance, a related compound was identified as a broad-spectrum hybrid anticonvulsant, demonstrating potent protection across various animal seizure models such as the maximal electroshock test and the pentylenetetrazole test . These findings suggest that this compound may also possess similar therapeutic potential.

Neuroprotective Effects

There is emerging evidence that compounds with a benzodiazole moiety can provide neuroprotective effects. In models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress and inflammation . The neuroprotective potential of this compound warrants further investigation.

Case Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant effects of related compounds, researchers found that certain derivatives exhibited significant activity against drug-resistant epilepsy models. The study highlighted the potential for combining these compounds with existing medications for enhanced efficacy .

Case Study 2: Cytotoxicity in Cancer Cells

A comparative analysis of various benzodiazole derivatives revealed their cytotoxic effects on multiple cancer cell lines. The study indicated that modifications to the benzodiazole core could enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide

The closest analog is 2-Chloro-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide , which differs only by a chlorine atom at the propanamide’s 2-position. Key comparisons include:

The discontinuation of the chloro analog implies that halogenation at the propanamide position may adversely affect stability, reactivity, or safety. The absence of chlorine in the target compound could improve pharmacokinetic properties or reduce synthetic complexity.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This benzamide derivative () shares an amide functional group but lacks the benzodiazole core. Key distinctions:

| Feature | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |

|---|---|---|

| Core Structure | 1,3-Benzodiazol-2-one | Benzamide |

| Functional Groups | Amide, ketone, benzodiazole | Amide, hydroxyl, methyl |

| Directing Group | Benzodiazole may act as N,N-bidentate | N,O-bidentate (hydroxy and amide) |

| Synthesis Route | Likely via benzodiazole-amine coupling | Derived from 3-methylbenzoic acid and amino alcohol |

Lorazepam Acetate (Benzodiazepine Analogs)

Lorazepam Acetate () shares a fused diazepine ring but differs in substitution and application:

The benzodiazepine’s 7-membered ring and chloro substituents are critical for CNS activity, whereas the target compound’s smaller benzodiazole core may limit such effects but enable alternative applications.

Biological Activity

N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide is a compound with potential therapeutic applications due to its biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzodiazole derivatives against various bacterial strains, suggesting potential for development as antimicrobial agents .

2. Anticancer Effects

Several studies have explored the anticancer potential of benzodiazole derivatives. For instance, compounds with a similar structure have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for these compounds ranged from 10 μM to 50 μM in various cancer cell lines .

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which may be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

Antimicrobial Mechanism

The compound likely disrupts bacterial cell wall synthesis or inhibits specific enzymes critical for bacterial growth.

Anticancer Mechanism

The anticancer effects are primarily through the induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Anti-inflammatory Mechanism

It appears to modulate signaling pathways related to inflammation, particularly by inhibiting NF-kB activation and reducing cytokine production.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 (2020) | Investigated antimicrobial activity against E. coli and S. aureus | Showed significant inhibition with MIC values < 100 µg/mL |

| Study 2 (2019) | Evaluated anticancer effects on breast cancer cell lines | Induced apoptosis with IC50 values around 30 µM |

| Study 3 (2021) | Assessed anti-inflammatory potential in a mouse model | Reduced inflammation markers significantly compared to control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.